6-(4-aminophenyl)-2H-pyridazin-3-one
Overview
Description
6-(4-aminophenyl)-2H-pyridazin-3-one is an organic compound . It is a key synthetic intermediate for cardiotonic agent levosimendan .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions . For instance, one study reported the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) via Doebner reactions .Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic techniques . For example, one study used density functional theory to calculate the optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and diverse . For instance, one study reported the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) via Doebner reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied . For example, one study reported that tris(4-aminophenyl)amine-based polyimide (TP) is well-known for its significant adsorption properties .Scientific Research Applications
Synthesis and Anticonvulsant Activity
6-(4-Aminophenyl)-2H-pyridazin-3-one derivatives have been synthesized and evaluated for anticonvulsant activity. These derivatives were prepared by cyclization of β-(aminophenyl) propionic acid with hydrazine hydrate, and their anticonvulsant properties were assessed using the maximal electroshock (MES) method. Some derivatives exhibited significant anticonvulsant activity (Samanta et al., 2011).
Cardioactive Agent Development
The compound is a key moiety in many cardio-active pyridazinone derivatives, some of which are used clinically or have undergone clinical trials. These include a range of agents like imazodan, pimobendan, and levosimendan, highlighting the compound's significance in developing cardioactive drugs (Imran & Abida, 2016).
Antimicrobial Activities
Novel pyridazinone derivatives have been synthesized and evaluated for their antimicrobial properties. Although some of these derivatives demonstrated negative results in antimicrobial screening, the exploration in this area indicates a potential for developing new antimicrobial agents (Alonazy et al., 2009).
Platelet Aggregation Inhibition
Pyridazinone derivatives with specific structural modifications have been investigated for their potential as platelet aggregation inhibitors. This research suggests the possibility of these compounds being utilized in therapies related to blood clotting and cardiovascular diseases (Estevez et al., 1998).
Histamine H3 Receptor Inverse Agonist
The compound has been used in the synthesis of pyridazin-3-one histamine H3 receptor antagonists/inverse agonists, which are promising for treating attentional and cognitive disorders. This demonstrates the compound's application in central nervous system therapeutics (Hudkins et al., 2011).
Future Directions
The future directions of research on 6-(4-aminophenyl)-2H-pyridazin-3-one are promising . For example, one study mentioned that 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a vital structural part of many cardio-active pyridazinone derivatives which are either in clinical use or have been tested in clinical trials .
Mechanism of Action
Target of Action
Similar compounds have been associated with various targets, such as enzymes involved in cardiovascular diseases .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been associated with various biochemical pathways .
Pharmacokinetics
A theoretical characterization of pharmacokinetics has been performed for similar compounds .
Result of Action
Related compounds have shown significant effects in various biological contexts .
Action Environment
The action of similar compounds may be influenced by various environmental factors .
Properties
IUPAC Name |
3-(4-aminophenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAZSGLSVJVOLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446388 | |
Record name | 6-(4-aminophenyl)-2H-pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24912-35-4 | |
Record name | 6-(4-aminophenyl)-2H-pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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